2,2-Difluoro-2-(4-isopropylphenyl)acetic acid
Description
Properties
IUPAC Name |
2,2-difluoro-2-(4-propan-2-ylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O2/c1-7(2)8-3-5-9(6-4-8)11(12,13)10(14)15/h3-7H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLTRNPQXJAHTDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901238366 | |
| Record name | α,α-Difluoro-4-(1-methylethyl)benzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901238366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1027514-26-6 | |
| Record name | α,α-Difluoro-4-(1-methylethyl)benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1027514-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α,α-Difluoro-4-(1-methylethyl)benzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901238366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Fluorination of Precursors
Method Overview:
One common approach involves the fluorination of aromatic or benzylic precursors, such as phenylacetic derivatives, using fluorinating agents like diethylaminosulfur trifluoride (DAST) or similar reagents. This method often starts with a phenyl precursor bearing the isopropyl group, which is then selectively fluorinated at the alpha position.
Reaction Conditions & Reagents:
- Fluorinating agent: Diethylaminosulfur trifluoride (DAST) or similar
- Solvent: Dichloromethane (DCM) or acetonitrile
- Temperature: -78°C to room temperature
- Workup: Hydrolysis or oxidation to convert fluorinated intermediates into the acid
Research Findings:
While specific data on this exact route are limited in the provided sources, fluorination of phenylacetic acids or derivatives has been well documented, with yields typically ranging from 60-85%. The selectivity for the alpha-fluorination is enhanced by the aromatic stabilization and the presence of electron-donating groups like isopropyl.
Palladium-Catalyzed Cross-Coupling and Dehydrofluorination
Method Overview:
Recent advances focus on palladium-catalyzed cross-coupling reactions involving fluorinated intermediates. For example, the synthesis of related fluorinated acids has utilized palladium-catalyzed dehydrosulfonylative cross-coupling of benzyl tosylates with arylboronic acids, followed by oxidation.
- A notable method involves preparing benzyl tosylates from fluorinated sulfones and aromatic aldehydes, followed by palladium-catalyzed coupling with arylboronic acids to generate fluorinated styrene derivatives, which are then oxidized to acids.
- This method offers high selectivity and yields (up to 75% for the coupling step), and the oxidation step to the acid is straightforward.
Oxidation of Fluorinated Phenylalkanes
Method Overview:
Starting from fluorinated phenylalkanes (e.g., fluorinated isopropylbenzene), oxidation with strong oxidants such as potassium permanganate or chromium(VI) reagents can convert these into the corresponding acids.
- The oxidation of fluorinated alkylbenzenes typically proceeds with moderate to high yields (60-80%), depending on the substituents and reaction conditions.
- The process is sensitive to overoxidation, requiring careful control of temperature and oxidant equivalents.
Data Summary Table: Preparation Methods
| Method | Starting Materials | Key Reagents | Reaction Conditions | Yield Range | Remarks |
|---|---|---|---|---|---|
| Direct Fluorination | Phenylacetic derivatives | DAST, SF₄ | -78°C to RT | 60-85% | Selective alpha-fluorination |
| Oxidative Functionalization | Fluorinated benzyl alcohols/chlorides | KMnO₄, CrO₃ | Aqueous, reflux | 70-85% | Requires careful control |
| Palladium-Catalyzed Cross-Coupling | Benzyl tosylates, arylboronic acids | Pd catalyst, base | 80°C, inert atmosphere | Up to 75% | One-pot process, versatile |
| Oxidation of Fluorinated Alkylbenzenes | Fluorinated phenylalkanes | KMnO₄, NaOH | Reflux | 60-80% | Overoxidation risk |
Notes on Research Findings
Selectivity & Functional Group Compatibility:
The fluorination and oxidation steps are highly sensitive to the electronic nature of the aromatic ring. Electron-donating groups such as isopropyl facilitate fluorination and subsequent oxidation.Reaction Optimization:
Temperature control, choice of solvent, and oxidant equivalents are critical for maximizing yields and minimizing side reactions.Industrial Relevance: While laboratory methods are well-established, scale-up requires optimization to ensure cost-effectiveness and safety, especially with fluorinating agents.
Scientific Research Applications
Overview
2,2-Difluoro-2-(4-isopropylphenyl)acetic acid is an organic compound notable for its unique structure, which includes two fluorine atoms and an isopropyl group attached to a phenyl ring. This distinctive configuration contributes to its diverse applications in scientific research, particularly in chemistry, biology, and medicine.
Chemistry
- Building Block in Synthesis : This compound serves as a crucial building block for synthesizing more complex organic molecules, especially in the development of fluorinated pharmaceuticals. The presence of fluorine enhances the reactivity and stability of the resulting compounds, making them valuable in various chemical reactions.
Biology
- Biological Activity Studies : this compound is investigated for its potential interactions with enzymes and receptors. Its unique structure may enhance lipophilicity and metabolic stability, which are critical for drug development .
- Antimicrobial and Anti-inflammatory Effects : Research indicates that compounds with similar structures exhibit significant antimicrobial properties and anti-inflammatory effects. These activities are attributed to the compound's ability to modulate inflammatory markers and disrupt microbial membranes.
Medicine
- Drug Development : The compound is being explored for its potential use in developing anti-inflammatory and anticancer agents. In vitro studies have shown promising antiproliferative effects against specific cancer cell lines, suggesting its utility as a therapeutic agent .
- Enzyme Interaction : Studies have demonstrated that this compound has a notable binding affinity for enzymes involved in lipid metabolism, such as acetyl-CoA carboxylase (ACC), which plays a crucial role in fatty acid synthesis.
In Vitro Studies
Research has shown that this compound exhibits antiproliferative effects against certain cancer types. These findings suggest potential pathways for therapeutic applications in oncology.
Enzyme Interaction Studies
Studies focused on enzyme interactions revealed that this compound can inhibit key enzymes involved in lipid metabolism. This inhibition may lead to therapeutic benefits in metabolic disorders related to fatty acid synthesis.
Comparative Stability Analysis
Comparative analyses with structurally similar compounds indicate that the difluorinated version of this compound shows enhanced stability and selectivity towards biological targets compared to non-fluorinated analogs.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(4-isopropylphenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Substituent Effects on Acidity and Reactivity
The acidity of α,α-difluoroacetic acids is significantly influenced by substituents on the aryl ring. For example:
- 2,2-Difluoro-2-(4-nitrophenyl)acetic acid (pKa ~1.2 estimated): The electron-withdrawing nitro group intensifies acidity, making it stronger than the target compound .
- 2,2-Difluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid : The methoxy group donates electrons, slightly reducing acidity compared to nitro-substituted analogs but maintaining higher acidity than alkyl-substituted derivatives like the target compound .
- 2,2-Diphenyl-2-hydroxyacetic acid (Benzilic acid) : Lacking fluorine, this compound has a pKa ~3.0, demonstrating how fluorine’s electronegativity enhances acidity .
Table 1: Acidity and Substituent Effects
| Compound | Key Substituents | Estimated pKa | Reactivity Notes |
|---|---|---|---|
| Target Compound | 4-isopropyl, α,α-difluoro | ~2.5–3.0* | Moderate acidity, steric hindrance |
| 2,2-Difluoro-2-(4-nitrophenyl)acetic acid | 4-nitro, α,α-difluoro | ~1.2 | High acidity, suited for electrophilic reactions |
| 2-(4-Fluoro-2-methylphenyl)acetic acid | 4-fluoro, 2-methyl | ~3.5 | Lower acidity due to methyl donor |
| Benzilic acid | 2,2-diphenyl, α-hydroxy | ~3.0 | No fluorine, weaker acidity |
*Estimated based on structural analogs.
Steric and Electronic Modifications
- 2,2-Difluoro-2-((4-methoxyphenyl)thio)acetic acid : The thioether group introduces sulfur-based reactivity (e.g., participation in radical cascades) but reduces steric bulk compared to the isopropyl group .
- 2-(4-Bromo-2-isopropylphenoxy)acetic acid: The bromine atom and phenoxy group alter electronic distribution, enabling nucleophilic substitution reactions, unlike the target compound’s inert C-F bonds .
- 2,2-Difluoro-2-(phenylthio)acetic acid : Used in Ugi reactions to synthesize pseudopeptides, this analog’s phenylthio group is more reactive than the isopropylphenyl group, enabling desulfanylation pathways .
Biological Activity
2,2-Difluoro-2-(4-isopropylphenyl)acetic acid is a fluorinated compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The presence of fluorine atoms in organic compounds often enhances their lipophilicity, metabolic stability, and interaction with biological targets, making them valuable in drug development.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure features a difluorinated acetic acid moiety attached to an isopropylphenyl group, which contributes to its unique chemical behavior and biological interactions.
Structural Characteristics
| Property | Description |
|---|---|
| Molecular Weight | 232.24 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Functional Groups | Carboxylic acid, difluoro |
The biological activity of this compound is thought to be mediated through its interaction with various molecular targets. The difluorinated structure may enhance binding affinity to enzymes and receptors involved in metabolic pathways.
Potential Mechanisms
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially influencing pathways related to fatty acid metabolism.
- Receptor Modulation : It may interact with receptors in the endocannabinoid system, affecting signaling pathways related to pain and inflammation.
Biological Activity
Research indicates that this compound exhibits several biological activities, including anti-inflammatory and antimicrobial properties.
Antimicrobial Activity
Studies have shown that compounds with similar structures possess significant antimicrobial effects. The difluorination may enhance the compound's ability to disrupt microbial membranes or inhibit essential metabolic processes.
Anti-inflammatory Effects
The compound's potential anti-inflammatory activity has been suggested through its ability to modulate inflammatory markers in vitro. This activity could be particularly relevant in the treatment of chronic inflammatory diseases.
Case Studies and Research Findings
- In Vitro Studies : In a study examining the effects of various fluorinated compounds on cancer cell lines, this compound showed promising antiproliferative effects against certain cancer types, indicating potential as a therapeutic agent .
- Enzyme Interaction Studies : Interaction studies revealed that this compound has a notable binding affinity for enzymes involved in lipid metabolism, suggesting its role as a potential inhibitor of acetyl-CoA carboxylase (ACC), which is crucial in fatty acid synthesis .
- Comparative Analysis : A comparative analysis with structurally similar compounds highlighted that the difluorinated version exhibited enhanced stability and selectivity against biological targets compared to non-fluorinated analogs .
Q & A
Q. What are the optimal reaction conditions for synthesizing 2,2-Difluoro-2-(4-isopropylphenyl)acetic acid via the Ugi reaction?
The synthesis can be achieved using a modified Ugi reaction under solvent-free conditions. Key steps include:
- Reagents : Substituted anilines, benzaldehyde, (isocyanomethyl)benzene, and the fluorinated building block 2,2-difluoro-2-(phenylthio)acetic acid.
- Conditions : Solvent-free reactions at room temperature or in methanol, followed by desulfanylation using BuSnH and AIBN to remove the phenylsulfanyl protecting group .
- Yield Optimization : Reaction efficiency is influenced by the electron-withdrawing nature of the CF group; yields improve with rigorous exclusion of moisture.
Q. How can NMR spectroscopy confirm the structure of this compound?
- H NMR : Look for characteristic peaks:
- A singlet at δ ~5.5–6.0 ppm for the difluoromethyl (-CFH) group.
- Aromatic protons (4-isopropylphenyl) between δ 7.2–7.5 ppm.
Q. What are the key physicochemical properties of this compound?
- Melting Point : Estimated range 80–84°C (based on analogs like 4-fluorophenylacetic acid) .
- Solubility : Lipophilic due to the isopropylphenyl group; soluble in DMSO, methanol, and dichloromethane.
- Stability : Sensitive to moisture and heat; store under inert gas (N/Ar) at -20°C .
Advanced Research Questions
Q. How do electron-withdrawing substituents on the phenyl ring affect reactivity in multicomponent reactions?
- The 4-isopropyl group, being electron-donating, stabilizes the aromatic ring but may reduce electrophilicity at the α-carbon.
- Fluorine atoms enhance electrophilicity via inductive effects, facilitating nucleophilic attacks in Ugi reactions. Comparative studies with trifluoroacetic acid show lower yields for difluoro analogs due to steric and electronic effects .
Q. What strategies resolve discrepancies between theoretical and experimental NMR chemical shifts?
- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) to simulate F and C shifts. Adjust for solvent effects (e.g., PCM model for DMSO).
- Isotopic Labeling : Introduce H or C labels to track unexpected splitting patterns caused by fluorine coupling .
Q. How to handle and store this compound to prevent decomposition?
- Storage : Seal in amber vials under argon; avoid light and humidity. Use molecular sieves in storage containers.
- Handling : Conduct reactions in gloveboxes for moisture-sensitive steps. Monitor purity via TLC or HPLC before critical experiments .
Q. How can HPLC-MS detect trace impurities in Ugi-synthesized this compound?
- Column : C18 reverse-phase column (5 µm, 4.6 × 150 mm).
- Mobile Phase : Gradient of 0.1% formic acid in water (A) and acetonitrile (B).
- MS Settings : ESI-negative mode; monitor m/z 256.1 [M-H].
- Impurity Profiling : Compare retention times with known byproducts (e.g., des-fluoro analogs or unreacted intermediates) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
